molecular formula C13H12N2O B14867069 N-(quinolin-5-yl)cyclopropanecarboxamide

N-(quinolin-5-yl)cyclopropanecarboxamide

Cat. No.: B14867069
M. Wt: 212.25 g/mol
InChI Key: ZLEBEXFMYSCVIW-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)cyclopropanecarboxamide is a compound that features a quinoline ring system attached to a cyclopropane carboxamide group. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-5-yl)cyclopropanecarboxamide typically involves the reaction of quinoline derivatives with cyclopropane carboxylic acid or its derivatives. One common method includes the use of quinoline-5-amine, which reacts with cyclopropane carboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(quinolin-5-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(quinolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes and receptors, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(quinolin-5-yl)cyclopropanecarboxamide is unique due to its combination of a quinoline ring and a cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-quinolin-5-ylcyclopropanecarboxamide

InChI

InChI=1S/C13H12N2O/c16-13(9-6-7-9)15-12-5-1-4-11-10(12)3-2-8-14-11/h1-5,8-9H,6-7H2,(H,15,16)

InChI Key

ZLEBEXFMYSCVIW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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